p-Methoxybenzyl glycinate

CAS No.:

Cat. No.: VC13921596

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3 |

|---|---|

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | (4-methoxyphenyl)methyl 2-aminoacetate |

| Standard InChI | InChI=1S/C10H13NO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,6-7,11H2,1H3 |

| Standard InChI Key | SPWRPPJAUUIADA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)COC(=O)CN |

Introduction

Structural and Chemical Properties of p-Methoxybenzyl Glycinate

Molecular Identity

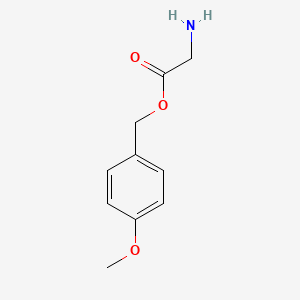

p-Methoxybenzyl glycinate (C₁₀H₁₃NO₃) has a molecular weight of 195.21 g/mol and the IUPAC name 2-[(4-methoxyphenyl)methylamino]acetic acid . Its structure consists of a glycine backbone with the amino group protected by a PMB moiety, which introduces steric bulk and electronic modulation to the molecule (Figure 1) .

Figure 1:

Physicochemical Data

-

Density: 1.173 g/cm³ (analogous to related PMB-protected compounds) .

-

Solubility: Soluble in polar organic solvents (e.g., DCM, DMF) and partially soluble in aqueous alkaline solutions .

-

pKa: The carboxylic acid group has an approximate pKa of 2.3, while the PMB-protected amine remains stable under basic conditions .

Synthetic Methodologies

Protection Strategy

The PMB group is introduced to glycine via nucleophilic substitution or acylation. A typical protocol involves:

-

Dissolving glycine in an inorganic alkaline solution (e.g., 1–20% NaOH or KOH) .

-

Reacting with p-methoxybenzyl chloride or Fmoc-OSu (for orthogonal protection) .

Table 1: Optimization of PMB Protection

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Reaction Time | 3–6 hours | 78–98 |

| Solvent | DCM/THF | 85–95 |

| Temperature | 20–30°C | 90 |

| Deprotection Agent | TFA in DCM | 68–98 |

| Data synthesized from . |

Deprotection Conditions

The PMB group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), achieving yields of 68–98% without affecting acid-labile functional groups .

Applications in Peptide Synthesis

Role as a Protecting Group

The PMB group’s stability under basic conditions and mild deprotection make it ideal for:

-

Solid-phase peptide synthesis (SPPS): Prevents racemization during coupling steps .

-

Orthogonal protection: Compatible with Fmoc/t-Bu strategies for complex peptide architectures .

Case Study: Synthesis of PMB-Protected Dipeptides

A 2025 study demonstrated the synthesis of PMB-Gly-Gly-OH via:

-

PMB protection of glycine.

-

Peptide coupling using HBTU/HOBt.

-

Deprotection with TFA:DCM (1:1) .

Yield: 92% (HPLC purity >99%) .

Comparative Analysis with Other Protecting Groups

Table 2: PMB vs. Common Amino-Protecting Groups

| Group | Stability (Basic) | Deprotection Method | Cost (USD/g) |

|---|---|---|---|

| PMB | High | TFA/DCM | 12.50 |

| Fmoc | Low | Piperidine | 18.00 |

| Boc | Moderate | TFA/DCM | 9.80 |

| Acetyl | High | Strong acid/base | 2.30 |

| Data from . |

The PMB group offers a balance between stability and mild deprotection, outperforming Fmoc in cost-effectiveness for large-scale syntheses .

Recent Advances and Industrial Relevance

Green Chemistry Approaches

A 2024 patent (CN101654473A) highlighted aqueous-phase PMB protection using 1–20% NaOH, reducing organic solvent use by 40% while maintaining yields >80% .

Pharmaceutical Applications

PMB-glycinate derivatives are intermediates in antiviral agents (e.g., remdesivir analogs), where selective deprotection is critical for bioactivity .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume